molecular formula C24H36ClNOSi B597693 (R)-ALPHA,ALPHA-BIS(3,5-DIMETHYLPHENYL)-2-PYRROLIDINEMETHANOL TRIMETHYLSILYL ETHER HYDROCHLORIDE CAS No. 1217450-13-9

(R)-ALPHA,ALPHA-BIS(3,5-DIMETHYLPHENYL)-2-PYRROLIDINEMETHANOL TRIMETHYLSILYL ETHER HYDROCHLORIDE

Cat. No.: B597693
CAS No.: 1217450-13-9
M. Wt: 418.093
InChI Key: WTDMRDKYLPARGO-GNAFDRTKSA-N
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Description

®-ALPHA,ALPHA-BIS(3,5-DIMETHYLPHENYL)-2-PYRROLIDINEMETHANOL TRIMETHYLSILYL ETHER HYDROCHLORIDE is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a pyrrolidine ring, which is a common motif in many biologically active molecules, and is further functionalized with trimethylsilyl ether and hydrochloride groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-ALPHA,ALPHA-BIS(3,5-DIMETHYLPHENYL)-2-PYRROLIDINEMETHANOL TRIMETHYLSILYL ETHER HYDROCHLORIDE typically involves multiple steps, starting from commercially available precursors. The key steps include the formation of the pyrrolidine ring, introduction of the dimethylphenyl groups, and subsequent functionalization with trimethylsilyl ether and hydrochloride.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

®-ALPHA,ALPHA-BIS(3,5-DIMETHYLPHENYL)-2-PYRROLIDINEMETHANOL TRIMETHYLSILYL ETHER HYDROCHLORIDE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can replace the trimethylsilyl ether group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

®-ALPHA,ALPHA-BIS(3,5-DIMETHYLPHENYL)-2-PYRROLIDINEMETHANOL TRIMETHYLSILYL ETHER HYDROCHLORIDE has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: Its structural features make it a candidate for studying enzyme interactions and receptor binding.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which ®-ALPHA,ALPHA-BIS(3,5-DIMETHYLPHENYL)-2-PYRROLIDINEMETHANOL TRIMETHYLSILYL ETHER HYDROCHLORIDE exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular processes and biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    ®-ALPHA,ALPHA-BIS(3,5-DIMETHYLPHENYL)-2-PYRROLIDINEMETHANOL: Lacks the trimethylsilyl ether and hydrochloride groups.

    ®-ALPHA,ALPHA-BIS(3,5-DIMETHYLPHENYL)-2-PYRROLIDINEMETHANOL TRIMETHYLSILYL ETHER: Lacks the hydrochloride group.

Uniqueness

The presence of both trimethylsilyl ether and hydrochloride groups in ®-ALPHA,ALPHA-BIS(3,5-DIMETHYLPHENYL)-2-PYRROLIDINEMETHANOL TRIMETHYLSILYL ETHER HYDROCHLORIDE makes it unique compared to its analogs. These functional groups can significantly influence its chemical reactivity, solubility, and biological activity.

Properties

IUPAC Name

[bis(3,5-dimethylphenyl)-[(2R)-pyrrolidin-2-yl]methoxy]-trimethylsilane;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H35NOSi.ClH/c1-17-11-18(2)14-21(13-17)24(26-27(5,6)7,23-9-8-10-25-23)22-15-19(3)12-20(4)16-22;/h11-16,23,25H,8-10H2,1-7H3;1H/t23-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTDMRDKYLPARGO-GNAFDRTKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C(C2CCCN2)(C3=CC(=CC(=C3)C)C)O[Si](C)(C)C)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC(=C1)C([C@H]2CCCN2)(C3=CC(=CC(=C3)C)C)O[Si](C)(C)C)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H36ClNOSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30746166
Record name (2R)-2-{Bis(3,5-dimethylphenyl)[(trimethylsilyl)oxy]methyl}pyrrolidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30746166
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

418.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1217450-13-9
Record name (2R)-2-{Bis(3,5-dimethylphenyl)[(trimethylsilyl)oxy]methyl}pyrrolidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30746166
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (R)-α,α-Bis(3,5-dimethylphenyl)-2-pyrrolidinemethanol trimethylsilyl ether hydrochloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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